

Spectroscopic and Physicochemical Profile of Direct Orange 26: A Technical Guide

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Compound of Interest

Compound Name: Direct Orange 26

Cat. No.: B1346632

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Introduction

Direct Orange 26 (C.I. 29150; CAS No. 3626-36-6) is a disazo direct dye recognized for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose.^[1] Beyond its use as a colorant, the spectroscopic properties and environmental fate of **Direct Orange 26** are of significant interest to researchers in fields ranging from environmental science to analytical chemistry. This technical guide provides an in-depth overview of the absorbance and emission spectra of **Direct Orange 26**, alongside relevant physicochemical data and experimental protocols. Due to the limited availability of specific quantitative data in the public domain, this guide also incorporates general principles and data from structurally similar azo dyes to provide a comprehensive understanding.

Physicochemical Properties

Direct Orange 26 is a red-brown powder that is soluble in water and sparingly soluble in ethanol.^[2] Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{33}H_{22}N_6Na_2O_9S_2$	[2]
Molecular Weight	756.67 g/mol	[2]
CAS Number	3626-36-6	[2]
Appearance	Red-brown powder	[3]
Solubility	Soluble in water, slightly soluble in alcohol	[2]

Spectroscopic Properties

Absorbance Spectrum

The color of **Direct Orange 26** arises from its extended system of conjugated double bonds, characteristic of azo dyes, which absorb light in the visible region of the electromagnetic spectrum. The maximum absorbance (λ_{max}) of **Direct Orange 26** in aqueous solutions has been reported to be in the range of 493-495 nm, with an additional peak observed at 519 nm during photodegradation studies.[4][5]

Note on Quantitative Data: While the λ_{max} is documented, specific values for the molar absorptivity (ϵ) of **Direct Orange 26** are not readily available in the reviewed literature. The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a critical parameter for quantitative analysis using the Beer-Lambert law.

Emission Spectrum

Direct Orange 26 is classified as a fluorescent dye, meaning it can emit light after being excited by light of a shorter wavelength.[6] However, detailed information regarding its fluorescence emission spectrum, including the emission maximum wavelength and fluorescence quantum yield (Φ_f), is not extensively documented in scientific literature. The quantum yield is a measure of the efficiency of the fluorescence process. For many azo dyes, the quantum yield can be low due to efficient non-radiative decay pathways.

Experimental Protocols

Measurement of UV-Visible Absorbance Spectrum

This protocol outlines the general procedure for determining the absorption spectrum and λ_{max} of **Direct Orange 26**.

Materials:

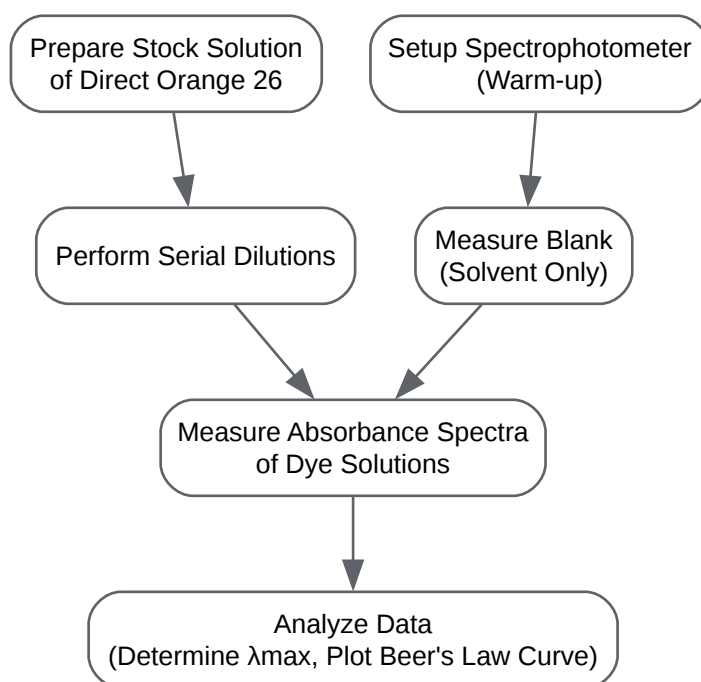
- **Direct Orange 26**
- Distilled or deionized water (or other appropriate solvent)
- Volumetric flasks
- Pipettes
- UV-Visible spectrophotometer
- Quartz cuvettes

Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of **Direct Orange 26** and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for absorbance measurements (typically in the micromolar range).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- **Blank Measurement:** Fill a quartz cuvette with the solvent used for the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.
- **Sample Measurement:** Rinse the cuvette with a small amount of the most dilute dye solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 300-700 nm).

- Repeat for all Concentrations: Repeat the measurement for all prepared dilutions.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) from the spectra. If the molar absorptivity is to be calculated, plot absorbance at λ_{max} versus concentration. According to the Beer-Lambert law ($A = \epsilon bc$), the slope of the resulting line will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).

Experimental Workflow for UV-Vis Spectroscopy



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Caption: Workflow for obtaining the UV-Visible absorbance spectrum of **Direct Orange 26**.

Measurement of Fluorescence Emission Spectrum

This protocol provides a general method for measuring the fluorescence emission spectrum of a dye like **Direct Orange 26**.

Materials:

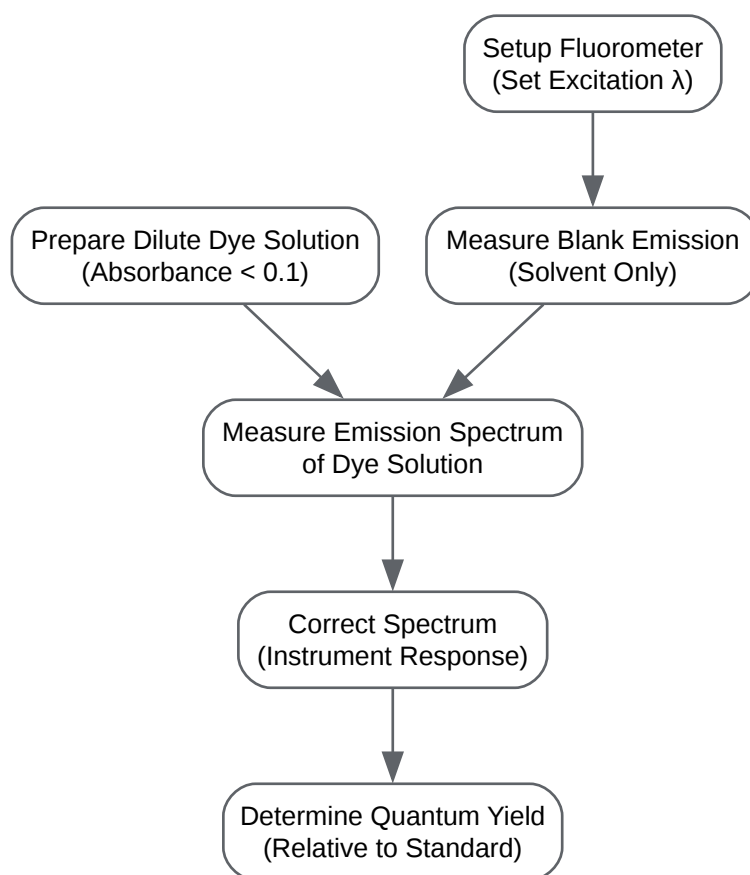
- Fluorescent dye solution (prepared as for UV-Vis)
- Fluorometer

- Quartz fluorescence cuvettes

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the dye. The absorbance of the solution at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.
- **Fluorometer Setup:** Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to a value at or near the absorbance maximum (λ_{max}) determined from the UV-Vis spectrum.
- **Blank Measurement:** Fill a fluorescence cuvette with the solvent and record an emission spectrum. This will account for any background fluorescence from the solvent or cuvette.
- **Sample Measurement:** Rinse the cuvette with the dye solution and then fill it. Place the cuvette in the fluorometer and record the emission spectrum over a wavelength range longer than the excitation wavelength.
- **Data Correction:** If necessary, correct the emission spectrum for instrument-specific variations in detector sensitivity and lamp intensity.
- **Quantum Yield Determination (Relative Method):** To determine the fluorescence quantum yield, a standard with a known quantum yield is required.
 - Measure the absorbance of both the sample and the standard at the same excitation wavelength.
 - Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
 - Calculate the quantum yield of the sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{std}})^2$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow for Fluorescence Spectroscopy



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Caption: Workflow for obtaining the fluorescence emission spectrum and quantum yield.

Environmental Degradation and Toxicological Aspects

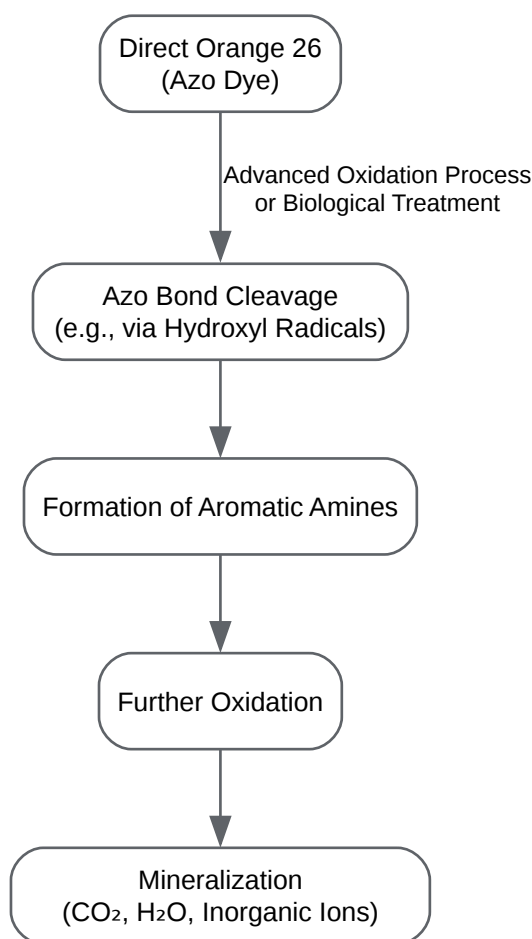
Direct Orange 26, as an azo dye, is a subject of environmental concern due to its potential persistence and the toxicity of its degradation products. Azo dyes can be degraded under certain conditions, leading to the cleavage of the azo bond ($-N=N-$).

Environmental Degradation Pathway

The degradation of **Direct Orange 26** can be initiated by various advanced oxidation processes, such as photocatalysis, or through biological treatment.^{[7][8]} The initial step often involves the cleavage of the azo linkages, which are the chromophoric groups responsible for

the dye's color. This results in the formation of smaller aromatic amines, which may be further degraded into simpler, less toxic compounds.

Proposed Degradation Pathway of **Direct Orange 26**



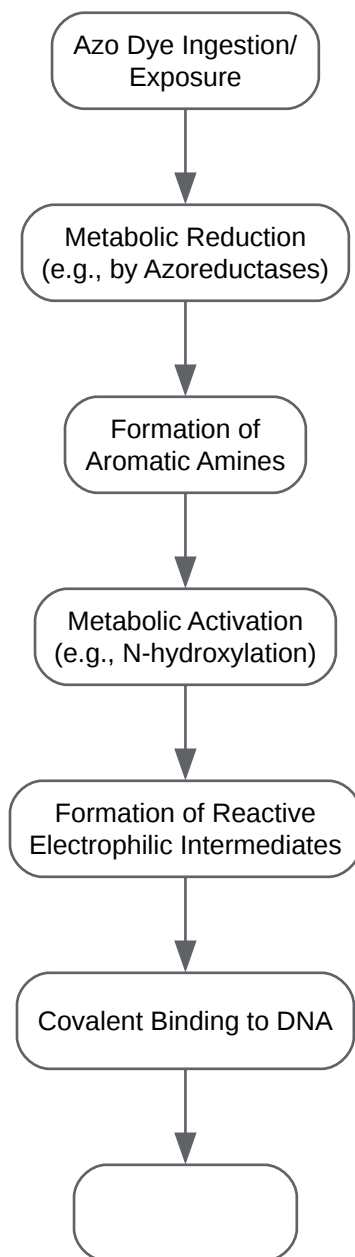
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Caption: A simplified logical pathway for the environmental degradation of **Direct Orange 26**.

Toxicological Considerations

The toxicological effects of azo dyes are often linked to their metabolic reduction, which can also lead to the formation of aromatic amines.[9] Some aromatic amines are known to be carcinogenic. **Direct Orange 26** has been shown to have toxicological effects on certain organisms.[10] The general mechanism of toxicity for many azo dyes involves their biotransformation into reactive intermediates that can interact with cellular macromolecules like DNA.

General Toxicological Mechanism of Azo Dyes



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Caption: A logical diagram illustrating the general toxicological pathway of azo dyes.

Conclusion

Direct Orange 26 is a disazo dye with a visible absorption maximum around 493-495 nm. While it is known to be fluorescent, detailed quantitative data on its emission properties, such

as emission maximum and quantum yield, as well as its molar absorptivity, are not well-documented in publicly accessible literature. The provided experimental protocols offer a framework for researchers to determine these spectroscopic parameters. Understanding the environmental degradation pathways and toxicological implications of **Direct Orange 26** is crucial for assessing its environmental impact and for the development of effective remediation strategies. Further research is warranted to fully characterize the photophysical properties of this widely used dye.

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